N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-N-methylbenzamide
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Overview
Description
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-N-methylbenzamide is a synthetic organic compound with a complex structure It features a cyanocyclobutyl group, a cyclopropylmethoxy group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-N-methylbenzamide typically involves multiple steps. One common route starts with the preparation of the cyanocyclobutyl intermediate, which is then coupled with a cyclopropylmethoxy derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include large-scale reactions with controlled parameters to maintain consistency and efficiency. The use of automated systems and advanced purification techniques is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved .
Scientific Research Applications
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as its use in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-Cyanocyclobutyl)phenyl]acetamide: This compound shares the cyanocyclobutyl group but differs in the rest of its structure.
(1-Cyanocyclobutyl)methyl methanesulfonate: Another compound with the cyanocyclobutyl group, but with different functional groups attached.
Uniqueness
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-19(17(12-18)9-4-10-17)16(20)14-5-2-3-6-15(14)21-11-13-7-8-13/h2-3,5-6,13H,4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEILAZZKLGRJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1OCC2CC2)C3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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